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Trial / Patient . Key Efficacy Key Safety
. Intervention
Study Population Outcomes Outcomes

| TRANSFORM [1] [2] | 2,037 de novo kidney transplant recipients | Everolimus + reduced-exposure CNI
vs. MPA + standard-exposure CNI | Non-inferior composite of tBPAR or eGFR <50 mL/min at 12 & 24
months Lower incidence of de novo Donor-Specific Antibodies (on-treatment) [2] | Significantly lower
CMYV (3.6% vs 13.3%) and BK virus (4.3% vs 8.0%) infections [1] Higher discontinuation due to adverse
events (23.0% vs 11.9%) [1] | | A1202 Study (5-Year) [3] | 24 de novo kidney transplant recipients |
Everolimus + reduced-dose Cyclosporine vs. MMF + standard-dose Cyclosporine | Comparable
patient/graft survival, rejection, eGFR over 5 years Lower incidence of CMV infection (8.3% vs 36.4%) |
Higher incidence of hyperlipidemia and proteinuria in Everolimus group | | CECARI [4] | 57 maintenance
heart transplant recipients with renal insufficiency | Switch to Everolimus + MMF with CNI withdrawal vs.
Continue CNI + MMF | Improved mGFR at 3 years in on-treatment analysis (+9.4 mL/min vs +1.9
mL/min) Comparable composite safety endpoint (mortality, MACE, rejection) | Higher rate of nonfatal

adverse events (96.6% vs 57.1%) 34.5% discontinued Everolimus due to adverse events |

Detailed Experimental Protocols
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To evaluate these regimens, large-scale, randomized, open-label trials were conducted. Here are the

methodologies from the key studies cited above.

TRANSFORM Trial Protocol [1]

¢ Objective: To confirm the efficacy and safety of everolimus with reduced-exposure CNI compared to
mycophenolic acid (MPA) with standard-exposure CNI.
e Design: A prospective, multicenter, randomized, open-label, non-inferiority trial.
e Participants: 2,037 de novo kidney transplant recipients at mild-to-moderate immunologic risk.
¢ Randomization: Patients were randomized 1:1 within 24 hours post-transplant, stratified by donor
type and CNI type (tacrolimus or cyclosporine).
¢ Interventions:
o Experimental Arm: Everolimus (trough 3-8 ng/mL) with reduced-exposure CNI (tacrolimus
trough 2-4 ng/mL after month 6, or cyclosporine trough 25-50 ng/mL).
o Control Arm: MPA with standard-exposure CNI (tacrolimus trough 5-8 ng/mL after month 6, or
cyclosporine trough 100-200 ng/mL).
¢ Concomitant Therapy: All patients received induction therapy and maintenance corticosteroids.
¢ Primary Endpoint. Composite of treated biopsy-proven acute rejection (tBPAR) or eGFR <50
mL/min/1.73 m2 at month 12.

CECARI Study Protocol [4]

¢ Objective: To assess if initiating everolimus and completely withdrawing CNI improves renal function
in maintenance heart transplant patients with established renal dysfunction.
e Design: A 3-year, prospective, multicenter, randomized, open-label trial.
e Participants: 57 maintenance heart transplant recipients (>1 year post-transplant) with moderate
renal dysfunction (eGFR 30-60 mL/min/1.73 m2).
¢ Randomization: Patients were randomized 1:1 to switch to everolimus or continue conventional CNI
therapy.
¢ Interventions:
o Experimental Arm: Initiation of everolimus (0.75 mg twice daily) targeting troughs of 6-8
ng/mL, with a 50% CNI dose reduction followed by complete withdrawal. Mycophenolate mofetil
(MMF) was continued.
o Control Arm: Continuation of baseline CNI (cyclosporine or tacrolimus) plus MMF therapy.
e Primary Endpoint: Change in measured glomerular filtration rate (nGFR) from baseline to year 3,
assessed by Cr-EDTA clearance.
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Mechanism of Action & Synergistic
Immunosuppression

The therapeutic rationale for combining everelimus with a reduced-dose CNI lies in their complementary
mechanisms of action, which provide synergistic immunosuppression while mitigating CNI-related

nephrotoxicity. The following diagram illustrates this interaction.
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This synergistic mechanism allows for CNI dose reduction, directly addressing the problem of chronic CNI
nephrotoxicity, which is a major cause of long-term graft injury [1] [5]. Furthermore, the antiproliferative
action of everolimus on vascular smooth muscle cells is associated with a reduction in cardiac allograft
vasculopathy [6], and its ability to block the phosphatidylinositol 3-kinase pathway contributes to a lower

rate of viral infections, particularly cytomegalovirus [1] [5].

Interpretation Guide for Researchers
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When interpreting this data for drug development:

¢ Trade-offs are Central: The benefit of reduced viral infections and potential for better long-term renal
function must be weighed against a higher rate of adverse event-driven discontinuation. Managing
side effects like hyperlipidemia and proteinuria is critical for protocol success.

e Context Matters: The impressive results from the TRANSFORM trial were achieved in a mild-to-
moderate immunologic risk population. The applicability to high-risk patients requires further study
(1] [7].

¢ Protocol Adherence is Key: The CECARI study highlights that on-treatment analysis can reveal
significant benefits (e.g., in GFR) that are masked in the intention-to-treat analysis by high
discontinuation rates [4]. This underscores the importance of patient selection and management
strategies to improve tolerability.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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